molecular formula C8H10ClNO2 B12440566 3-Chloro-4-hydroxy-5-methoxybenzylamine CAS No. 887582-40-3

3-Chloro-4-hydroxy-5-methoxybenzylamine

Cat. No.: B12440566
CAS No.: 887582-40-3
M. Wt: 187.62 g/mol
InChI Key: FQDNZCVPXXXDSX-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzylamine is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of benzylamine, characterized by the presence of chloro, hydroxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzylamine typically involves the following steps:

    Starting Material: The synthesis often begins with 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The primary alcohol is then converted to the corresponding amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or amines in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzylamines.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methoxybenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methoxybenzylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydroxy-5-methoxybenzylamine is unique due to the combination of chloro, hydroxy, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

887582-40-3

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-(aminomethyl)-2-chloro-6-methoxyphenol

InChI

InChI=1S/C8H10ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3

InChI Key

FQDNZCVPXXXDSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)O

Origin of Product

United States

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